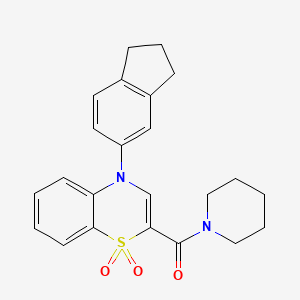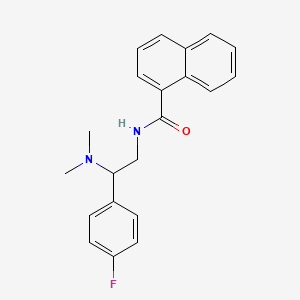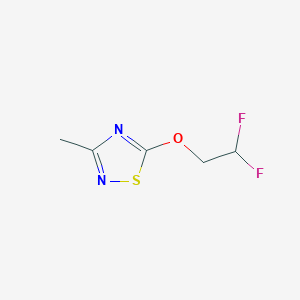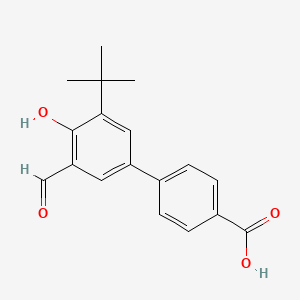
N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide, commonly known as MQPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MQPA is a small molecule inhibitor that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The compound’s potential application in this field could involve the synthesis of new derivatives that target specific viral enzymes or replication mechanisms.
Anti-inflammatory Activity
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory effects. This suggests that our compound could be explored for its efficacy in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines or modulating immune cell responses .
Anticancer Activity
Indene derivatives have been designed as retinoic acid receptor α (RARα) agonists, exhibiting potent antiproliferative activity . This indicates that the compound could be applied in cancer research, focusing on the development of new chemotherapeutic agents that can induce cell differentiation and apoptosis in cancer cells.
Antioxidant Activity
Compounds with an indole scaffold have been identified to have antioxidant properties. This application could be significant in the development of treatments for oxidative stress-related diseases, where the compound might protect cells from damage caused by free radicals .
Antimicrobial Activity
The synthesis of indole derivatives has led to compounds with notable antimicrobial properties. Research applications here could involve the development of new antibiotics or antiseptics that combat resistant strains of bacteria or fungi .
Antidiabetic Activity
Indole derivatives have also been found to exhibit antidiabetic activity. The compound could be used in the study of new medications that regulate blood sugar levels, perhaps by influencing insulin secretion or glucose metabolism .
Antimalarial Activity
The biological activity of indole derivatives extends to antimalarial effects. The compound could be applied in the synthesis of new antimalarial drugs, potentially targeting the life cycle of the Plasmodium parasite .
Anticholinesterase Activity
Some indole derivatives have shown anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. The compound could be researched for its potential to inhibit cholinesterase enzymes, thereby increasing the levels of neurotransmitters in the brain .
properties
IUPAC Name |
[4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c26-23(24-13-4-1-5-14-24)22-16-25(19-12-11-17-7-6-8-18(17)15-19)20-9-2-3-10-21(20)29(22,27)28/h2-3,9-12,15-16H,1,4-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHWTLQLVXJBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(CCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)-2-(4-quinoxalin-2-ylphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,1,3,3-Tetramethylbutyl)[(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B3008840.png)
![Tert-butyl 5-(4-bromophenyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3008841.png)
![2,4-dichloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzenecarboxamide](/img/structure/B3008843.png)


![N-(4-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B3008850.png)

![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B3008856.png)
![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B3008858.png)

